
N-cyclopropyl-4-((2-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their potential in various biochemical applications, including their roles in inhibiting specific enzymes or receptors. These compounds often exhibit a range of biological activities that can be leveraged in pharmaceutical development and other areas of chemical research.
Synthesis Analysis
The synthesis of complex organic compounds like this often involves multi-step chemical reactions, starting from simpler organic molecules. For example, compounds with similar complexity have been synthesized through condensation reactions, utilizing starting materials such as amino acids and aldehydes in the presence of suitable catalysts and conditions (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and their spatial configuration (Lu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with benzamide structures often explore the reactivity of the amide functional group and its interactions with other chemical species. For example, the synthesis of derivatives through reactions with secondary amines or the introduction of substituents to modify the compound's chemical and biological properties is common (Senthilkumar et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and can be optimized through structural modifications (Bu et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, acid-base behavior, and interactions with biological molecules, are fundamental for understanding the compound's potential uses. Studies often focus on the compound's ability to interact with specific enzymes or receptors, influencing biological pathways (Bu et al., 2001).
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives and Their Applications
Quinazoline derivatives are explored for their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties. These compounds' multifaceted roles in scientific research are highlighted through various synthesis and activity studies, shedding light on their potential applications.
Anticancer Potential : The synthesis and crystal structure analysis of quinazoline derivatives have indicated significant inhibitory activity against some cancer cell lines, underscoring their potential as anticancer agents (Lu et al., 2021). This highlights the importance of structural analysis in understanding the biological activities of such compounds.
Antimicrobial Activity : Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, showcasing their potential in combating microbial infections (Habib et al., 2013). This suggests that quinazoline derivatives could be valuable in developing new antimicrobial agents.
Antihypertensive and Diuretic Effects : Research on quinazoline derivatives has also explored their diuretic and antihypertensive activities, providing a foundation for developing new treatments for hypertension (Rahman et al., 2014). This demonstrates the compound's versatility in addressing cardiovascular diseases.
Antimycobacterial Activities : Synthesized quinazoline derivatives have shown promising in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Senthilkumar et al., 2008).
Synthesis Innovations : Studies on the synthesis of quinazoline derivatives, including cyclopropanation processes and the creation of doubly constrained systems, contribute to the advancement of synthetic methodologies in medicinal chemistry (Szakonyi et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[[2-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-37-23-6-4-5-20(15-23)16-30-26(34)18-38-29-32-25-8-3-2-7-24(25)28(36)33(29)17-19-9-11-21(12-10-19)27(35)31-22-13-14-22/h2-12,15,22H,13-14,16-18H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKLPBCMVSUTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)
![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
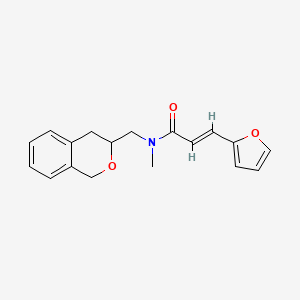
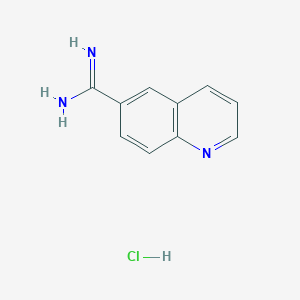
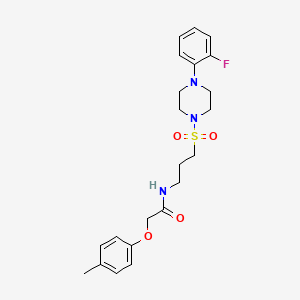
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]acetamide](/img/structure/B2496887.png)
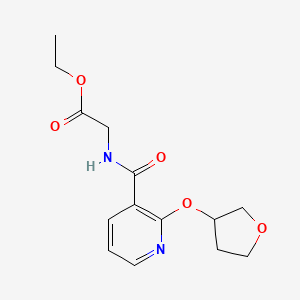

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)
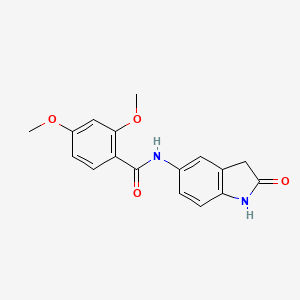
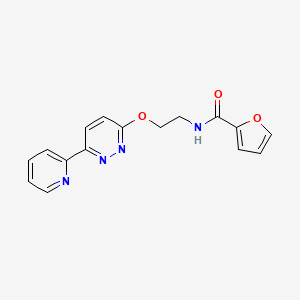
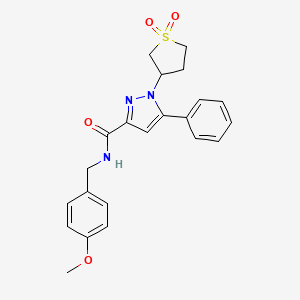
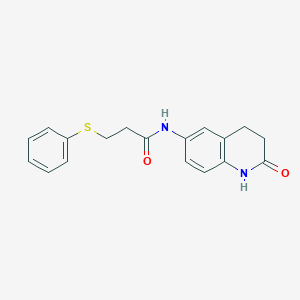
![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)